1,3,5-Tris(3-diphenylphosphorylphenyl)benzene
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Overview
Description
1,3,5-Tris(3-diphenylphosphorylphenyl)benzene is an organic compound with a unique structure that features three diphenylphosphoryl groups attached to a central benzene ring. This compound is known for its applications in various scientific fields, particularly in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene typically involves the reaction of 1,3,5-tribromobenzene with diphenylphosphine oxide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization and chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Diphenylphosphine derivatives.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
1,3,5-Tris(3-diphenylphosphorylphenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene involves its interaction with molecular targets through its phosphoryl groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s electron-transport properties are attributed to its ability to facilitate the movement of electrons through its conjugated system .
Comparison with Similar Compounds
1,3,5-Tris(diphenylphosphino)benzene: Similar structure but with phosphino groups instead of phosphoryl groups.
1,3,5-Tris(4’-aminophenyl)benzene: Contains amino groups, used in the synthesis of covalent organic frameworks.
1,3,5-Tris(4’-aminomethylphenyl)benzene: Features aminomethyl groups, explored for its antimalarial properties.
Uniqueness: 1,3,5-Tris(3-diphenylphosphorylphenyl)benzene is unique due to its combination of electron-transport properties and the ability to form stable complexes with various molecules. This makes it particularly valuable in the development of advanced materials and electronic devices .
Properties
IUPAC Name |
1,3,5-tris(3-diphenylphosphorylphenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H45O3P3/c61-64(52-25-7-1-8-26-52,53-27-9-2-10-28-53)58-37-19-22-46(43-58)49-40-50(47-23-20-38-59(44-47)65(62,54-29-11-3-12-30-54)55-31-13-4-14-32-55)42-51(41-49)48-24-21-39-60(45-48)66(63,56-33-15-5-16-34-56)57-35-17-6-18-36-57/h1-45H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDJSWJPDAJENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=CC(=CC(=C4)C5=CC(=CC=C5)P(=O)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC(=CC=C8)P(=O)(C9=CC=CC=C9)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H45O3P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
906.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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